
2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Clorofenil)isoquinolina-1,3(2H,4H)-diona es un compuesto químico que pertenece a la clase de los derivados de isoquinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-Clorofenil)isoquinolina-1,3(2H,4H)-diona generalmente involucra la reacción del cloruro de 2-clorobenzoilo con isoquinolina en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica por recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(2-Clorofenil)isoquinolina-1,3(2H,4H)-diona se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción y mayores rendimientos. El uso de sistemas automatizados también reduce el riesgo de errores humanos y aumenta la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-Clorofenil)isoquinolina-1,3(2H,4H)-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro.
Sustitución: El átomo de cloro en el grupo 2-clorofenilo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se utilizan nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Derivados de quinolina.
Reducción: Derivados de dihidroisoquinolina.
Sustitución: Diversos derivados de isoquinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de ciertas enzimas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Clorofenil)isoquinolina-1,3(2H,4H)-diona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Fenilisoquinolina-1,3(2H,4H)-diona: Estructura similar pero carece del átomo de cloro.
2-(2-Bromofenil)isoquinolina-1,3(2H,4H)-diona: Estructura similar con un átomo de bromo en lugar de cloro.
2-(2-Metilfenil)isoquinolina-1,3(2H,4H)-diona: Estructura similar con un grupo metilo en lugar de cloro.
Singularidad
2-(2-Clorofenil)isoquinolina-1,3(2H,4H)-diona es única debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede participar en diversas reacciones químicas, lo que hace que el compuesto sea versátil para diferentes aplicaciones.
Propiedades
Número CAS |
106110-71-8 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-3-4-8-13(12)17-14(18)9-10-5-1-2-6-11(10)15(17)19/h1-8H,9H2 |
Clave InChI |
WTUAWDHYAPLDBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


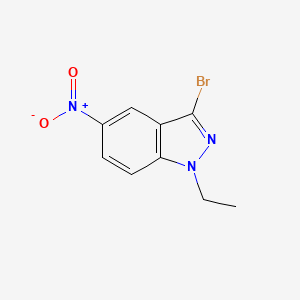

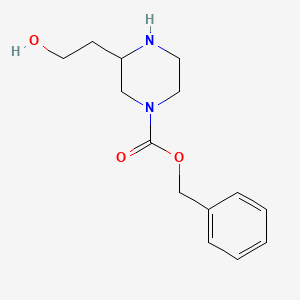

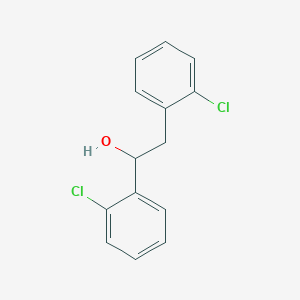
![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)
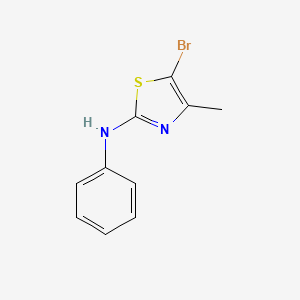

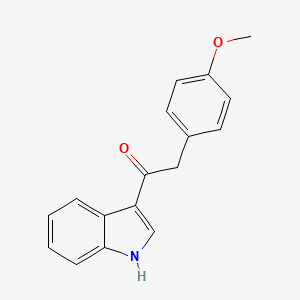
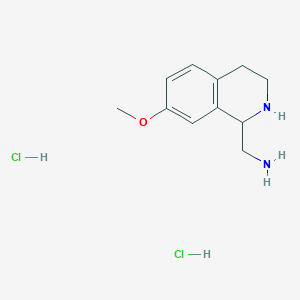
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)
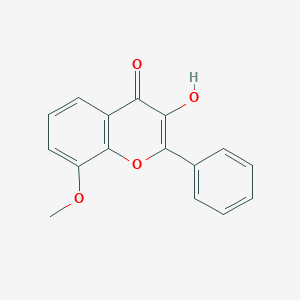
![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
